Mirtazapine-d4 Enables High-Precision Quantification (1.3-8.6% RSD) Across a Broad Concentration Range
In a fully validated UHPLC-MS/MS method for 10 psychotropic drugs, the use of Mirtazapine-d4 as a Stable Isotope-Labeled Internal Standard (SIL-IS) contributed to achieving exceptional analytical precision for mirtazapine in human plasma [1]. The method demonstrated repeatability (%RSD) ranging from 1.3% to 8.6% and intermediate precision ranging from 1.8% to 11.5% across a calibrated concentration range of 0.5–200 ng/mL [1].
| Evidence Dimension | Analytical Precision (Repeatability and Intermediate Precision) for Mirtazapine Quantification |
|---|---|
| Target Compound Data | Repeatability (intra-day precision) ranged from 1.3% to 8.6% RSD; Intermediate precision (inter-day) ranged from 1.8% to 11.5% RSD. |
| Comparator Or Baseline | Acceptance criteria per FDA and EMA guidelines for bioanalytical method validation are typically ≤15% RSD (≤20% at the LLOQ). |
| Quantified Difference | The method precision using Mirtazapine-d4 as SIL-IS is well within the ≤15% RSD acceptance criteria, demonstrating suitability for robust, reproducible quantification. |
| Conditions | Human plasma samples spiked with mirtazapine across an 8-point calibration curve (0.5–200 ng/mL), using Mirtazapine-d4 as the internal standard. Quantification by UHPLC-MS/MS on an Acquity UPLC BEH Shield RP18 column. |
Why This Matters
This level of precision, achieved through the use of a matched SIL-IS, is essential for reliable therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies where minor variations in drug concentration can be clinically significant.
- [1] Ansermot, N., et al. (2013). Fast quantification of ten psychotropic drugs and metabolites in human plasma by UHPLC-MS/MS for TDM. Journal of Chromatography A, 1292, 160-172. View Source
